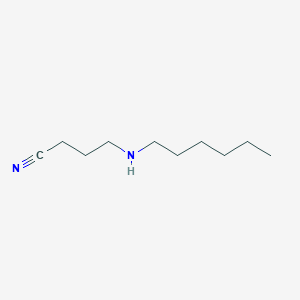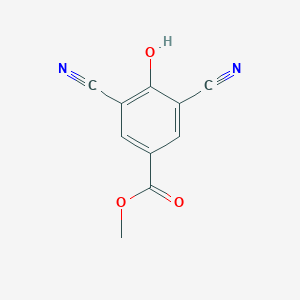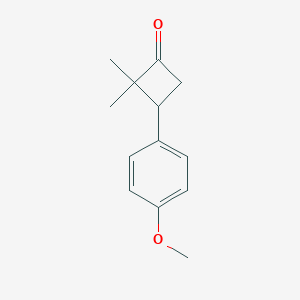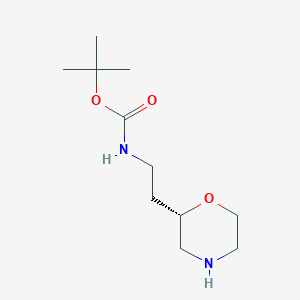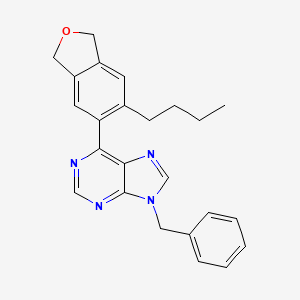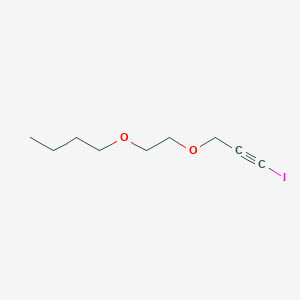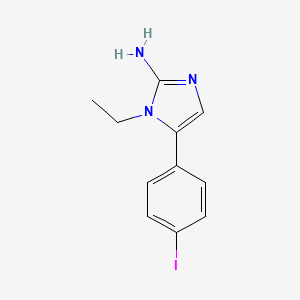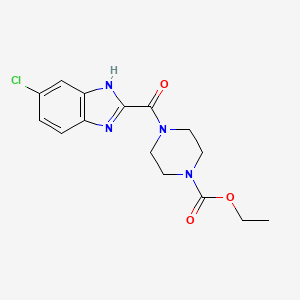![molecular formula C10H16N2O B12938427 2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12938427.png)
2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone under acidic conditions to form the benzimidazole core. Subsequent reduction and functionalization steps introduce the tetrahydro structure and the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group may yield benzimidazole-2-carboxylic acid, while reduction may produce tetrahydrobenzimidazole derivatives.
科学的研究の応用
2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The ethanol group may enhance the compound’s solubility and facilitate its transport within biological systems.
類似化合物との比較
Similar Compounds
2-(1H-Benzimidazol-2-yl)ethanol: Lacks the methyl and tetrahydro groups, which may affect its biological activity and solubility.
1-Methyl-2-(1H-benzo[d]imidazol-2-yl)ethanol: Similar structure but without the tetrahydro ring, potentially altering its chemical reactivity and interactions.
2-(1H-Benzimidazol-2-yl)ethanol derivatives: Various derivatives with different substituents on the benzimidazole ring, each with unique properties and applications.
Uniqueness
The presence of the methyl and tetrahydro groups in 2-(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol distinguishes it from other benzimidazole derivatives. These structural features may enhance its stability, solubility, and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C10H16N2O/c1-12-9-5-3-2-4-8(9)11-10(12)6-7-13/h13H,2-7H2,1H3 |
InChIキー |
PEJPDHQUNFBDEB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(CCCC2)N=C1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


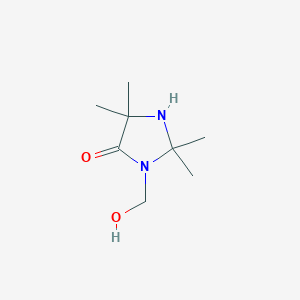

![(S)-2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12938350.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)
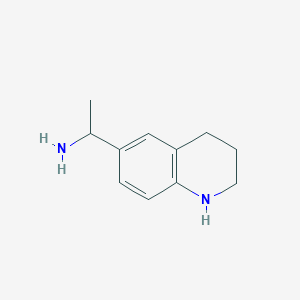
![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)
